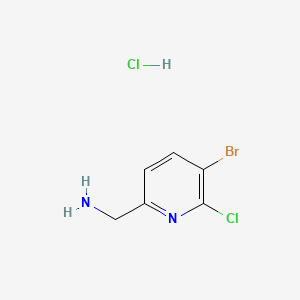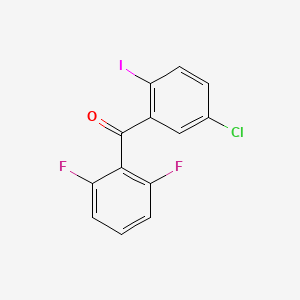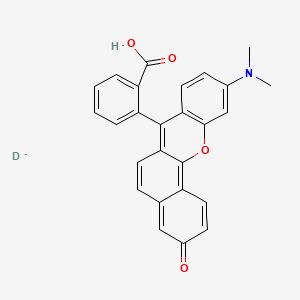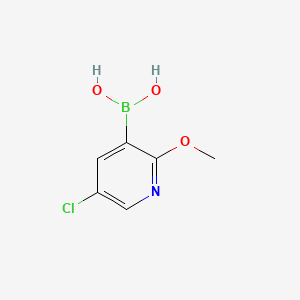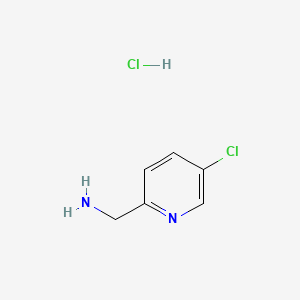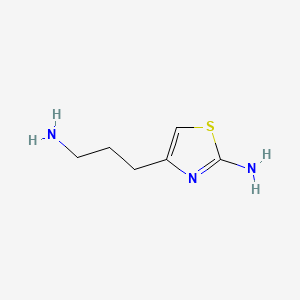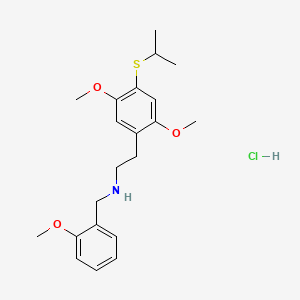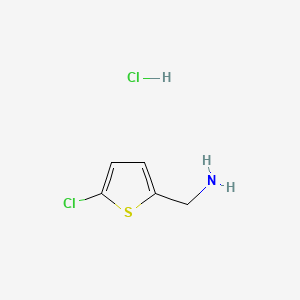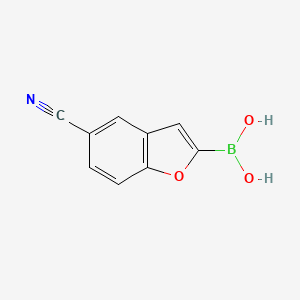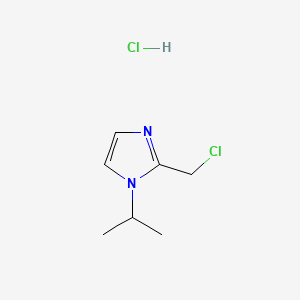
Decanoyl-10,10,10,d3-L-carnitine Chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Decanoyl-10,10,10,d3-L-carnitine Chloride is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of L-carnitine, a naturally occurring compound involved in the metabolism of fatty acids. The stable isotope labeling with deuterium (d3) allows for precise tracking and quantification in various analytical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Decanoyl-10,10,10,d3-L-carnitine Chloride involves the esterification of L-carnitine with decanoic acid, followed by the introduction of deuterium atoms. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve efficient production. Quality control measures are implemented to ensure the consistency and purity of the final product.
化学反应分析
Types of Reactions
Decanoyl-10,10,10,d3-L-carnitine Chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the chloride ion with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.
Major Products Formed
Oxidation: Decanoic acid derivatives.
Reduction: Alcohol derivatives of the original ester.
Substitution: Various substituted carnitine derivatives depending on the nucleophile used.
科学研究应用
Decanoyl-10,10,10,d3-L-carnitine Chloride is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of carnitine and its derivatives.
Biology: Studied for its role in fatty acid metabolism and mitochondrial function.
Medicine: Investigated for its potential therapeutic effects in metabolic disorders and cardiovascular diseases.
Industry: Utilized in the development of diagnostic assays and quality control of pharmaceutical products.
作用机制
Decanoyl-10,10,10,d3-L-carnitine Chloride functions by facilitating the transport of fatty acids into the mitochondria for β-oxidation. The deuterium labeling allows for precise tracking of the compound within biological systems, providing insights into its metabolic pathways and interactions with molecular targets.
相似化合物的比较
Similar Compounds
Decanoyl-L-carnitine: A non-labeled version of the compound.
Octanoyl-L-carnitine: A shorter-chain analog.
Palmitoyl-L-carnitine: A longer-chain analog.
Uniqueness
Decanoyl-10,10,10,d3-L-carnitine Chloride is unique due to its stable isotope labeling, which allows for precise analytical applications. This labeling provides a significant advantage in research settings where accurate quantification and tracking are essential.
属性
CAS 编号 |
1297271-50-1 |
|---|---|
分子式 |
C17H34ClNO4 |
分子量 |
354.93 |
IUPAC 名称 |
(3R)-3-(10,10,10-trideuteriodecanoyloxy)-4-(trimethylazaniumyl)butanoate;hydrochloride |
InChI |
InChI=1S/C17H33NO4.ClH/c1-5-6-7-8-9-10-11-12-17(21)22-15(13-16(19)20)14-18(2,3)4;/h15H,5-14H2,1-4H3;1H/t15-;/m1./s1/i1D3; |
InChI 键 |
KETNUEKCBCWXCU-QNYOVWSSSA-N |
SMILES |
CCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C.Cl |
同义词 |
(2R)-3-Carboxy-N,N,N-trimethyl-2-[(1-oxodecyl)oxy]-1-propanaminium Chloride-d3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


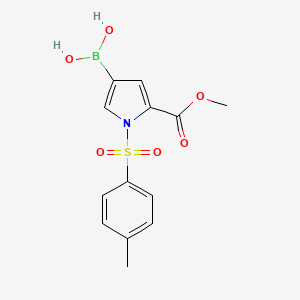
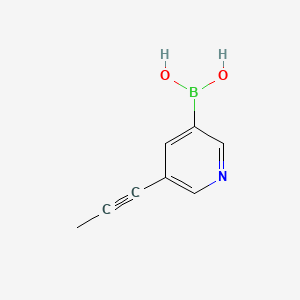
![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanol](/img/structure/B591734.png)
